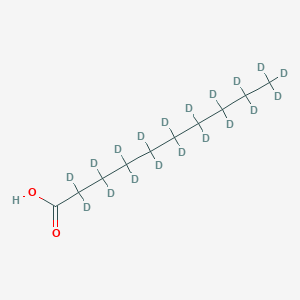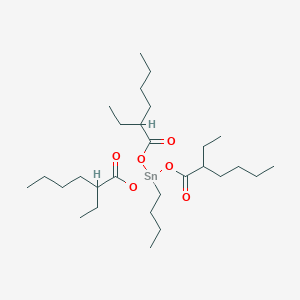
Decansäure-d19
Übersicht
Beschreibung
Decanoic-d19 acid, also known as capric acid, is a medium-chain fatty acid that is naturally found in coconut oil and palm kernel oil. It is a white, odorless, and crystalline solid with a melting point of 61°C. Decanoic-d19 acid has a wide range of applications in the food industry and in the laboratory. It is an important component of various cosmetics, fragrances, and pharmaceuticals, and is used as a dietary supplement and a preservative. Decanoic-d19 acid is also used in the production of biodiesel and as a fuel additive.
Wissenschaftliche Forschungsanwendungen
Interner Standard für die Quantifizierung
Decansäure-d19 wird als interner Standard für die Quantifizierung von Decansäure mittels GC- oder LC-MS verwendet . Diese Anwendung ist in der analytischen Chemie von entscheidender Bedeutung, wo genaue und präzise Messungen erforderlich sind.
Pharmazeutische Forschung
This compound wird in der pharmazeutischen Forschung eingesetzt . Die deuterierte Form der Decansäure kann in Studien zum Arzneimittelstoffwechsel verwendet werden, sodass Forscher das Schicksal der Verbindung in biologischen Systemen verfolgen können.
Biokraftstoffforschung
Decansäure, einschließlich ihrer deuterierten Form, wurde in der Biokraftstoffforschung eingesetzt . Als mittelkettige Fettsäure kann sie zur Herstellung von Biodiesel verwendet werden. Das Potenzial, Decansäure aus erneuerbaren Ressourcen zu gewinnen, hat das Interesse an ihrem Potenzial für nachhaltige und umweltfreundliche Kraftstoffe geweckt .
Herstellung von künstlichen Fruchtaromen und Parfüms
This compound, auch bekannt als Caprinsäure, wird bei der Herstellung von künstlichen Fruchtaromen und Parfüms verwendet . Die deuterierte Form kann verwendet werden, um die Stabilität und Langlebigkeit dieser Aromen und Düfte zu untersuchen.
Organische Synthese
This compound wird in der organischen Synthese verwendet . Das Vorhandensein von Deuteriumatomen kann die Reaktionsgeschwindigkeit beeinflussen, was Studien zu Reaktionsmechanismen und -kinetik ermöglicht.
Stabile Isotopenmarkierung
This compound kann in Studien zur stabilen Isotopenmarkierung verwendet werden . Diese Technik wird in verschiedenen Forschungsbereichen eingesetzt, darunter Metabolomics und Proteomics, um das Schicksal von Atomen in Stoffwechselwegen zu verfolgen.
Wirkmechanismus
Target of Action
Decanoic-d19 acid, also known as capric acid-d19, is a deuterated saturated fatty acid . The primary targets of Decanoic-d19 acid are AMPA receptors . These receptors are involved in fast synaptic transmission in the central nervous system .
Mode of Action
Decanoic-d19 acid acts as a non-competitive antagonist at AMPA receptors . It selectively reduces glutamate-induced currents in Xenopus oocytes expressing GluA2 and GluA3 subunit-containing AMPA receptors . This interaction with its targets results in the inhibition of epileptiform activity .
Biochemical Pathways
The action of Decanoic-d19 acid affects the glutamatergic synaptic transmission pathway . By inhibiting AMPA receptors, it reduces the currents induced by glutamate, a key neurotransmitter in this pathway . The downstream effects of this action include the suppression of epileptiform activity .
Pharmacokinetics
It is known that deuterium substitution can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of Decanoic-d19 acid’s action include the reduction of glutamate-induced currents and the inhibition of epileptiform activity . These effects contribute to its antiseizure properties .
Action Environment
The action, efficacy, and stability of Decanoic-d19 acid can be influenced by various environmental factors. For instance, its solid form and its melting point of 30-32 °C suggest that it may be sensitive to temperature changes.
Eigenschaften
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecadeuteriodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVNFZFCNZKVNT-KIJKOTCYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583929 | |
| Record name | (~2~H_19_)Decanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88170-22-3 | |
| Record name | (~2~H_19_)Decanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 88170-22-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














